Sodium cyanoborohydride
Overview
Description
Sodium cyanoborohydride, also known as sodium cyanotrihydridoborate, is a mild reducing agent that is stable in acidic conditions . It is widely used in the selective reduction of aryl aldehydes and ketones .
Synthesis Analysis
Sodium cyanoborohydride can be prepared by reacting sodium borohydride with hydrogen cyanide in tetrahydrofuran (THF) .Molecular Structure Analysis
The molecular formula of Sodium cyanoborohydride is CH3BNNa . It has an average mass of 62.842 Da and a monoisotopic mass of 63.025623 Da .Chemical Reactions Analysis
Sodium cyanoborohydride is a selective reducing agent used for a variety of chemical reductions, including aldehyde, ketones, oximes, enamines, reductive aminations of aldehydes and ketones, and reductive alkylations of amines and hydrazines .Physical And Chemical Properties Analysis
Sodium cyanoborohydride is a hygroscopic white solid . It is soluble in water, ethanol, diglyme, tetrahydrofuran, methanol and is slightly soluble in methanol . It is insoluble in diethyl ether .Scientific Research Applications
1. Enzymatic Labeling
Sodium cyanoborohydride plays a role in the enzymatic labeling process. It's used for the slow reduction of NAD+ and NADP+ to their enzymatically active forms, NADH and NADPH, which can be beneficial in introducing specific labels into substrates using tritiated or deuterated cyanoborohydride (Avigad, 1979).
2. Collagen Cross-Link Characterization
In biochemistry, sodium cyanoborohydride is useful for studying collagen cross-links. It has been used to identify and characterize reduction products in tissues such as skin, tendon, and bone, providing insights into the basic compounds formed during these processes (Robins & Bailey, 1977).
3. Conversion of Aldehydes to Esters
This chemical is employed in the direct conversion of certain heterocyclic aldehydes to esters. This oxidation behavior is notable for its efficiency in the transformation process (Goswami et al., 2011).
4. Antibody Stability
Sodium cyanoborohydride is significant in the study of antibody stability. Its impact on monoclonal and polyclonal antibodies, particularly in comparison with other borohydride reagents, is a key area of research in immunology (Peng et al., 1987).
5. Protein Radiolabeling
In molecular biology, sodium cyanoborohydride is used for the radiolabeling of proteins via reductive alkylation with [14C]formaldehyde. This method allows for radiolabeling at neutral pH over a range of temperatures, enhancing its application in various biological studies (Dottavio-Martin & Ravel, 1978).
6. Rhodopsin Reduction Studies
It's instrumental in the study of rhodopsin reduction. The chemical reduces bovine rhodopsin's chromophore, aiding in understanding the biochemical processes in vision research (Fager et al., 1978).
Safety And Hazards
Future Directions
Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .
properties
InChI |
InChI=1S/CBN.Na/c2-1-3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOHQFXGBMRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]C#N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBNNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Sodium cyanoborohydride | |
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Product Name |
Sodium cyanoborohydride | |
CAS RN |
25895-60-7 | |
Record name | Sodium cyanoborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025895607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate(1-), (cyano-.kappa.C)trihydro-, sodium (1:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium cyanotrihydroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM CYANOBOROHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4I8C58P9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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